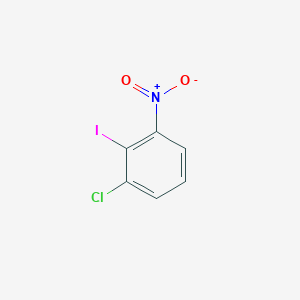

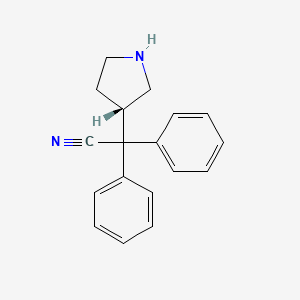

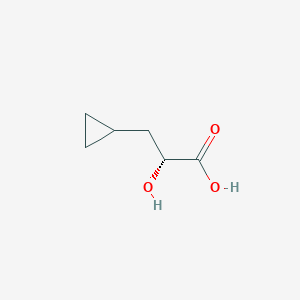

![molecular formula C7H13N3 B1359229 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine CAS No. 852227-87-3](/img/structure/B1359229.png)

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine” is a compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Synthesis Analysis

Pyrazoles and their derivatives can be synthesized through various methods . For instance, Lim et al. reported on synthesizing a series of 5-amino-N-(1H-pyrazol-4-yl)-pyrazolo-[1,5-a]pyrimidine-3-carboxamides as IRAK4 inhibitors .Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions due to their structure that enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .科学的研究の応用

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety, such as N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine, have been recognized for their potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles and their significant in vitro activity against Leishmania major promastigote forms, with one compound showing a lower binding free energy in the LmPTR1 pocket, indicative of a desirable fitting pattern .

Pharmacological Effects

Pyrazole derivatives are known for their diverse pharmacological effects. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . While specific studies on N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine may be limited, the general pharmacological profile of pyrazole compounds suggests potential applications in these areas.

Molecular Simulation Studies

The compound’s potential interaction with biological targets can be explored through molecular simulation studies. Such studies help justify the observed biological activities by analyzing the binding patterns and energies within target sites .

Chemical Synthesis and Characterization

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine serves as a building block in chemical synthesis. Its structure can be verified using techniques like elemental microanalysis, FTIR, and 1H NMR .

作用機序

将来の方向性

The future directions in the research of pyrazole derivatives could involve the synthesis of new derivatives with different substituents to explore their biological activities. Additionally, more studies could be conducted to understand their mechanisms of action and to optimize their properties for potential applications in medicinal chemistry .

特性

IUPAC Name |

1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-4-7(5-8-2)10(3)9-6/h4,8H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTFXSJNRLYKMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CNC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629686 |

Source

|

| Record name | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine | |

CAS RN |

852227-87-3 |

Source

|

| Record name | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

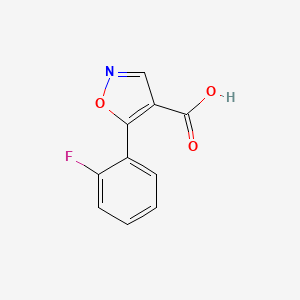

![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)

![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)